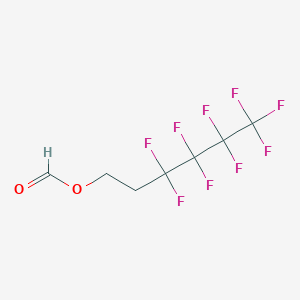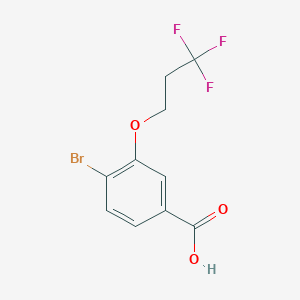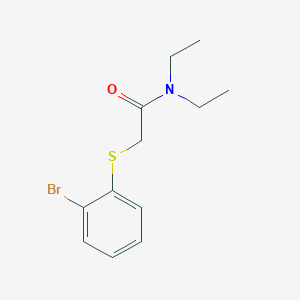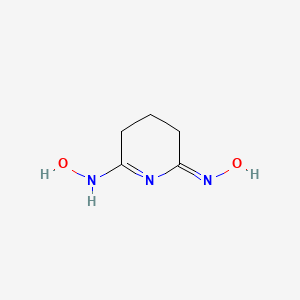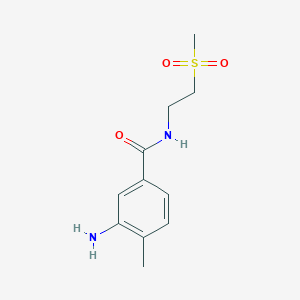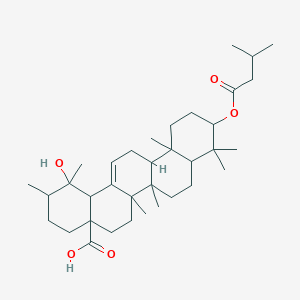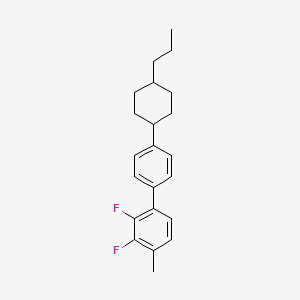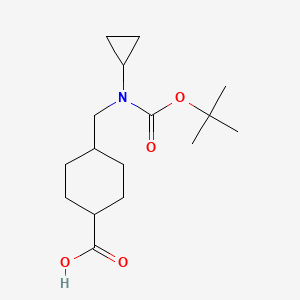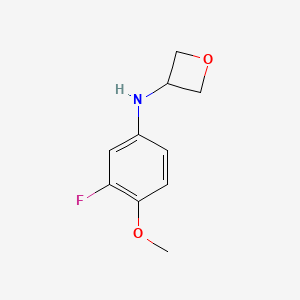
N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine is an organic compound with the molecular formula C10H12FNO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under suitable conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)oxetan-3-amine: Similar in structure but lacks the fluorine atom.
3-oximinooxetane: An important precursor for various oxetane derivatives.
Uniqueness
N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxetane ring makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-3-2-7(4-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
PVHIBIVCGBRQQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2COC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
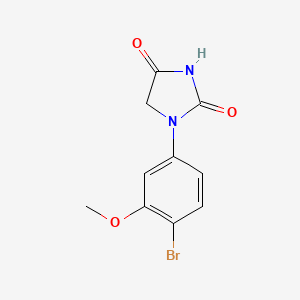
![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
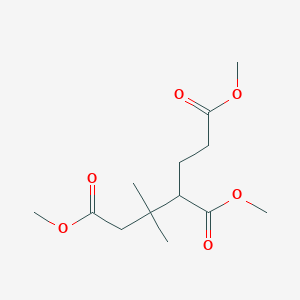
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
